Product packaging for Silane, (3-chloropropyl)dimethyl-(Cat. No.:CAS No. 18157-31-8)

Silane, (3-chloropropyl)dimethyl-

Cat. No.: B103562
CAS No.: 18157-31-8
M. Wt: 135.69 g/mol
InChI Key: UDIMUNKNMFGPJH-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Organosilanes in Synthetic Methodology

Halogenated organosilanes are a class of organosilicon compounds characterized by the presence of one or more halogen atoms bonded to the silicon atom. This feature imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. The silicon-halogen bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is fundamental to their use in a wide array of chemical transformations.

Chlorosilanes, in particular, are widely utilized in industrial processes. wikipedia.org They serve as precursors for the production of silicones, which are polymers with a silicon-oxygen backbone and organic side groups. wikipedia.orgsilicones.eu The properties of these silicones, such as thermal stability and chemical resistance, can be finely tuned by the choice of the starting chlorosilane. wikipedia.org

The Role of Silane (B1218182), (3-chloropropyl)dimethyl- in Contemporary Chemical Synthesis

Silane, (3-chloropropyl)dimethyl-, also known as (3-chloropropyl)dimethylchlorosilane, is a bifunctional organosilane. chemimpex.comcymitquimica.com It possesses both a reactive chlorosilyl group and a chloroalkyl group, enabling it to participate in a variety of chemical reactions. This dual functionality makes it a versatile building block in contemporary chemical synthesis.

One of its primary applications is as a derivatizing agent and a key intermediate in the synthesis of more complex organosilicon compounds. chemimpex.com For instance, it can be used as a starting material for preparing radiolabeled organosilicon compounds for applications in medical imaging, such as Positron Emission Tomography (PET). sigmaaldrich.com It also serves as an intermediate in the synthesis of block copolymers. sigmaaldrich.com The presence of the chloropropyl group allows for subsequent nucleophilic substitution reactions, enabling the attachment of this silane to other molecules or surfaces.

Historical Trajectories and Key Milestones in Alkyl Chlorosilane Research

The commercial production of methyl chlorosilanes began with the "direct process," a reaction between methyl chloride and elemental silicon. azom.comendress.com This process yields a mixture of methyl chlorosilanes, with dimethyldichlorosilane being the principal product. azom.comendress.com The various methylchlorosilanes are then separated by distillation. silicones.eu

A significant area of research has been the development of catalysts to improve the efficiency and selectivity of hydrosilylation reactions, a key method for forming silicon-carbon bonds. For example, methods have been developed for the production of 3-chloropropyltrimethoxysilane (B1208415) from allyl chloride and trimethoxysilane (B1233946) using ruthenium carbonyl complex catalysts. google.com The development of rearrangement reactions, often catalyzed by aluminum oxide, has also been a focus, allowing for the conversion of different silanes into desired products. google.com

Research Findings and Data

The utility of Silane, (3-chloropropyl)dimethyl- and related compounds is underpinned by their specific chemical and physical properties.

Table 1: Physicochemical Properties of Silane, (3-chloropropyl)dimethyl-

Property Value
CAS Number 10605-40-0
Molecular Formula C5H12Cl2Si
Molecular Weight 171.14 g/mol
Appearance Colorless liquid
Boiling Point 177-179 °C
Density 1.046 g/mL at 20 °C
Refractive Index n20/D 1.450

Data sourced from multiple chemical suppliers. chemimpex.comsigmaaldrich.comchemicalbook.com

The reactivity of the two chloro-substituents in Silane, (3-chloropropyl)dimethyl- differs. The silicon-bound chlorine is highly susceptible to hydrolysis and reaction with nucleophiles. chemicalbook.com In contrast, the carbon-bound chlorine in the propyl chain is less reactive but can undergo nucleophilic substitution reactions, a property exploited in various synthetic applications. guidechem.com

For example, the chlorine atom in the propyl group of the related compound 3-chloropropyltriethoxysilane can undergo dechlorination functionalization reactions with nucleophilic reagents like sodium azide (B81097) or alcohol salts. guidechem.com This allows for the introduction of a wide range of functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClSi B103562 Silane, (3-chloropropyl)dimethyl- CAS No. 18157-31-8

Properties

InChI

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMUNKNMFGPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885013
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18157-31-8
Record name Silane, (3-chloropropyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Considerations of Silane, 3 Chloropropyl Dimethyl

Established Synthetic Routes to (3-chloropropyl)dimethylsilane

The most prominent and industrially significant method for the synthesis of (3-chloropropyl)dimethylsilane is the hydrosilylation of allyl chloride with dimethylchlorosilane. This reaction is typically followed by a reduction step to yield the final product.

The initial hydrosilylation reaction can be represented by the following equation:

This addition reaction is catalyzed by transition metal complexes, most commonly those containing platinum. The resulting product is chloro(3-chloropropyl)dimethylsilane. To obtain Silane (B1218182), (3-chloropropyl)dimethyl-, the chloro group attached to the silicon atom is subsequently reduced.

Precursor Compounds and Reagent Selection in Synthesis

The primary precursors for the synthesis of (3-chloropropyl)dimethylsilane are:

Allyl Chloride (3-chloropropene): This unsaturated halide serves as the foundation for the three-carbon propyl chain.

Dimethylchlorosilane: This is the source of the dimethylsilyl group.

The selection of the catalyst is crucial for the efficiency and selectivity of the hydrosilylation reaction. Platinum-based catalysts are widely employed due to their high activity. Common examples include:

Speier's catalyst (H2PtCl6): A traditional and effective catalyst for hydrosilylation.

Karstedt's catalyst: A platinum(0)-divinyltetramethyldisiloxane complex known for its high reactivity at low temperatures.

Rhodium complexes: Certain rhodium catalysts have also been shown to be effective, sometimes offering higher selectivity compared to platinum catalysts. magtech.com.cnnih.gov

The choice of solvent can also influence the reaction, though many industrial processes are run neat.

Reaction Kinetics and Thermodynamic Analysis of Formation Reactions

Detailed kinetic and thermodynamic data specifically for the hydrosilylation of allyl chloride with dimethylchlorosilane are not extensively available in the public domain. However, the kinetics of the analogous reaction with trichlorosilane, catalyzed by carbon-supported platinum, have been studied. This study revealed a pseudo-first-order reaction with an activation energy of 46.2 kJ mol⁻¹. nii.ac.jp It is reasonable to infer that the reaction with dimethylchlorosilane follows similar kinetic principles, though the specific rate constants would differ.

The hydrosilylation reaction is generally considered to be exothermic, thus thermodynamically favorable. The precise enthalpy of reaction for this specific synthesis would require dedicated calorimetric studies.

The reaction mechanism for platinum-catalyzed hydrosilylation is widely accepted to follow the Chalk-Harrod mechanism . This mechanism involves a series of steps:

Oxidative addition of the hydrosilane (HSi(CH3)2Cl) to the platinum catalyst.

Coordination of the alkene (allyl chloride) to the platinum center.

Migratory insertion of the alkene into the platinum-hydride bond.

Reductive elimination of the product, (3-chloropropyl)dimethylchlorosilane, regenerating the platinum catalyst. nih.gov

A modified Chalk-Harrod mechanism is also sometimes considered, which involves the insertion of the alkene into the platinum-silicon bond.

Strategies for High-Purity Synthesis and Isolation of Silane, (3-chloropropyl)dimethyl-

Achieving high purity of Silane, (3-chloropropyl)dimethyl- necessitates careful control over the reaction conditions and effective purification of the intermediate and final products.

Control of Reaction Conditions:

Catalyst Concentration: Using the optimal amount of catalyst is crucial to ensure a reasonable reaction rate while minimizing side reactions and cost.

Temperature: The reaction temperature must be carefully controlled to promote the desired hydrosilylation reaction and suppress the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of allyl chloride to dimethylchlorosilane can be adjusted to maximize the yield of the desired product and minimize unreacted starting materials.

Byproduct Formation and Mitigation:

The primary byproducts in the hydrosilylation of allyl chloride can include isomers of the desired product and products of side reactions such as isomerization of the starting alkene. The formation of these byproducts can be minimized by the careful selection of the catalyst and reaction conditions. For instance, certain rhodium catalysts have been shown to offer higher selectivity for the terminal addition product. magtech.com.cn

Isolation and Purification:

The principal method for the isolation and purification of both the intermediate, chloro(3-chloropropyl)dimethylsilane, and the final product, Silane, (3-chloropropyl)dimethyl-, is fractional distillation . This technique separates compounds based on their different boiling points. Given that the reactants, product, and potential byproducts have distinct boiling points, fractional distillation under reduced pressure is an effective method for achieving high purity. The boiling point of chloro(3-chloropropyl)dimethylsilane is reported to be in the range of 177-179 °C. sigmaaldrich.com

Chemical Reactivity and Transformation Studies of Silane, 3 Chloropropyl Dimethyl

Halogen Substitution Reactions and Elucidation of Reaction Pathways

Halogen substitution reactions in (3-chloropropyl)dimethyl- derivatives can proceed, with the reactivity of the halogen atom being a key determinant. For instance, in reactions involving (2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide, the bromine atom in the β-bromoethyl group is substituted first. researchgate.net The conditions of the reaction can lead to various products, including those resulting from substitution and cyclization. researchgate.net

The study of halogen substitution in aromatic substrates during processes like water chlorination reveals that the substitution of one halogen for another can occur with high yields, particularly with an activating group in the right position on the aromatic ring. nih.gov For example, the ipso-substitution of iodine by chlorine is a primary process in the aqueous chlorination of para-iodoanisole. nih.gov While not directly involving (3-chloropropyl)dimethylsilane, these studies provide insights into the general principles of halogen substitution reactions.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in Silane (B1218182), (3-chloropropyl)dimethyl- is susceptible to nucleophilic attack. While silicon is in the same group as carbon, its nucleophilic substitution reactions exhibit mechanistic differences. libretexts.org A prevalent example of nucleophilic substitution at silicon is the formation of silicone polymers, where a chloride leaving group is displaced by a hydroxyl group to form a silanol (B1196071). libretexts.org

When a dichlorosilane (B8785471) is exposed to water, a silane diol can be produced. libretexts.org The stoichiometry of the reactants influences the final product. For instance, a 2:1 ratio of water to dichlorodimethylsilane (B41323) might yield a silane diol, while a 3:2 ratio could lead to a silicone dimer. libretexts.org Gradual addition of water to a dichlorosilane can result in polymerization, forming the characteristic Si-O-Si bridges of silicone rubber. libretexts.org

Hydrolytic and Condensation Reactions in Controlled Environments

The hydrolysis of alkoxysilanes, such as those related to (3-chloropropyl)dimethylsilane, is a fundamental reaction that leads to the formation of silanols. These reactions are often the first step in the formation of larger polysiloxane structures through subsequent condensation reactions. The pH of the reaction medium significantly influences the kinetics of both hydrolysis and condensation. bohrium.com

For example, the hydrolysis of 3-chloropropyltrimethoxysilane (B1208415) in a water-methanol mixture shows a decrease in pH as the reaction progresses, indicating the formation of acidic silanetriol species. researchgate.net Controlled hydrolysis under slightly acidic conditions can yield crystalline 3-chloropropylsilanetriol. researchgate.net The rate of hydrolysis is accelerated in the presence of more water. csic.es

The condensation of the resulting silanols can be controlled to form specific structures. Silanols can condense with each other to form siloxane bonds (Si-O-Si). researchgate.netcsic.es The stability of the initial hydrolysis products, such as methylsilanetriol, can be high, with slow condensation processes allowing for a high concentration of reactive hydroxyl groups to persist in the system. researchgate.net

ReactantConditionsProduct(s)Reference
3-chloropropyltrimethoxysilaneWater-methanol (1:1 V/V), 23 °C, initial pH 5.353-chloropropylsilanetriol and its dimer researchgate.net
3-(2-amino-ethylamino)propyl-trimethoxysilanePure water or ethanol/water mixtureSilanols, siloxanes bohrium.com
MethyltriethoxysilaneAqueous emulsionMethylsilanetriol, dimer researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Chloropropyl Group

The chloropropyl group of Silane, (3-chloropropyl)dimethyl- can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.camdpi.com These reactions, often catalyzed by palladium or nickel complexes, allow for the coupling of organic halides with various organometallic reagents. tcichemicals.comrsc.org

The Hiyama cross-coupling reaction, for instance, couples organosilanes with organic halides. mdpi.com This reaction is versatile for creating biaryl scaffolds found in many natural products and pharmaceuticals. mdpi.com The general scheme involves the activation of the C-Cl bond by the transition metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond. While specific examples for (3-chloropropyl)dimethylsilane are not detailed in the provided results, the principles of these reactions are broadly applicable to organohalides.

Radical Reactions and Mechanistic Investigations of C-Cl and Si-C Bonds

Radical reactions offer another pathway for the transformation of Silane, (3-chloropropyl)dimethyl-. The C-Cl bond in the chloropropyl group can undergo homolytic cleavage to generate a carbon-centered radical. The Si-C bond is generally stable. oecd.org

The initiation of radical reactions can be achieved through various methods, including the use of radical initiators like triethylborane (B153662) or dialkylzinc compounds in the presence of an oxidizing agent. kyoto-u.ac.jp For instance, dimethylzinc (B1204448) and tert-butyl hydroperoxide can initiate radical reactions, likely through the formation of an alkylperoxyzinc species that undergoes homolysis. kyoto-u.ac.jp

While specific studies on the radical reactions of Silane, (3-chloropropyl)dimethyl- were not found in the search results, the general principles of radical chemistry suggest that the chloropropyl group could participate in radical cyclizations or intermolecular additions, depending on the reaction conditions and the presence of other reactive species.

Applications in Advanced Materials Science Research

Covalent Surface Functionalization of Inorganic Substrates

(3-Chloropropyl)dimethylchlorosilane plays a crucial role in the covalent surface functionalization of inorganic substrates, enabling the tailoring of their surface properties for specific applications.

Modification of Silica (B1680970) and Metal Oxide Surfaces for Enhanced Properties

The reactive chlorosilyl end of (3-Chloropropyl)dimethylchlorosilane readily reacts with hydroxyl groups present on the surfaces of silica and various metal oxides. This reaction forms stable covalent bonds, effectively grafting the (3-chloropropyl)dimethylsilyl moiety onto the substrate. This surface modification can significantly alter the properties of the inorganic material. For instance, the introduction of the alkyl chain can increase the hydrophobicity of the surface, which is beneficial in applications requiring water repellency.

Furthermore, the terminal chloro group serves as a reactive site for subsequent chemical transformations. This allows for the introduction of a wide array of functional groups onto the surface, leading to enhanced properties such as improved dispersion in polymer matrices, tailored surface energy, and specific chemical reactivity. The ability to control the surface chemistry at a molecular level is critical for the development of advanced materials with precisely defined characteristics.

Interfacial Adhesion Enhancement Mechanisms in Composite Materials

The mechanism involves a dual-reactivity approach. The chlorosilyl group of the silane (B1218182) reacts with the inorganic substrate as described above, forming strong covalent bonds. specialchem.com The pendant (3-chloropropyl) group can then either physically entangle with the polymer matrix or, more effectively, react with functional groups on the polymer chains. This chemical bonding across the interface creates a robust bridge between the two dissimilar phases, leading to improved stress transfer, enhanced mechanical properties (such as strength and toughness), and increased durability of the composite material. specialchem.com

Development of Superhydrophobic and Oleophobic Surfaces

The creation of superhydrophobic (water-repelling) and oleophobic (oil-repelling) surfaces is an area of intense research with applications ranging from self-cleaning coatings to anti-fouling materials. The generation of such surfaces often involves the combination of a specific surface roughness and low surface energy chemistry.

(3-Chloropropyl)dimethylchlorosilane can be utilized in the development of these specialized surfaces. By functionalizing a micro- or nanostructured surface with this silane, the inherent hydrophobicity of the alkylsilyl group contributes to lowering the surface energy. Subsequently, the terminal chloro group can be further reacted with fluorinated compounds to dramatically reduce the surface energy, leading to superhydrophobic and even oleophobic characteristics. nih.govrsc.orgresearchgate.net This two-step modification allows for the creation of robust and highly repellent surfaces. nih.gov

Role in Polymer Architecture and Functionalization

Beyond surface modification, (3-Chloropropyl)dimethylchlorosilane is a valuable building block in the synthesis and functionalization of polymers, enabling the creation of complex macromolecular architectures. researchgate.net

Incorporation into Polymer Chains via Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers with controlled molecular weight, narrow polydispersity, and specific functionalities. sigmaaldrich.compatsnap.com

(3-Chloropropyl)dimethylchlorosilane can be utilized as a functional initiator or terminating agent in these processes. cmu.edu For example, the chloroalkyl group can act as an initiator for ATRP, allowing for the growth of polymer chains from this specific point. cmu.eduresearchgate.net This enables the synthesis of polymers with a terminal silyl (B83357) group, which can then be used for grafting onto surfaces or for creating hybrid organic-inorganic materials.

Synthesis of Silane-Modified Polymers and Block Copolymers

The use of (3-Chloropropyl)dimethylchlorosilane facilitates the synthesis of silane-modified polymers and block copolymers with unique properties and functionalities. sigmaaldrich.comwikipedia.orgepo.org These polymers, which incorporate silicon-containing moieties into their structure, can exhibit enhanced thermal stability, improved gas permeability, and unique surface properties. wikipedia.org

In the synthesis of block copolymers, (3-Chloropropyl)dimethylchlorosilane can be used to link different polymer blocks together. mdpi.com For example, a living polymer chain can react with the chlorosilyl group, and the terminal chloroalkyl group can then be used to initiate the polymerization of a second monomer, resulting in the formation of a diblock copolymer. researchgate.net This modular approach allows for the creation of a wide variety of block copolymer architectures with tailored properties for applications in nanotechnology, drug delivery, and self-assembling materials. mdpi.comnih.gov

Investigation of Crosslinking Mechanisms in Polymer Networks

The introduction of (3-chloropropyl)dimethylsilane into polymer systems offers a method for creating crosslinked networks, which enhances the mechanical and thermal properties of the original polymers. The chloropropyl group provides a reactive site for nucleophilic substitution reactions with various functional groups present on polymer chains, such as amines or hydroxyls. This reaction forms a covalent bond, effectively linking different polymer chains together.

The dimethylsilyl group, while less reactive than a trimethoxysilyl group, can still participate in hydrolysis and condensation reactions, particularly in the presence of moisture, to form siloxane (Si-O-Si) bonds. This dual reactivity allows for the formation of complex, three-dimensional polymer networks. Researchers can study the kinetics and extent of these crosslinking reactions to understand how the network structure influences the final material properties. By varying the concentration of (3-chloropropyl)dimethylsilane and the reaction conditions, the crosslink density can be controlled, providing a means to systematically investigate the relationship between network architecture and material performance.

While specific research detailing extensive investigations into the crosslinking mechanisms of (3-chloropropyl)dimethylsilane is not broadly published, its role as a crosslinking agent for polymers like polyurethane and epoxy resins is acknowledged in technical literature. The general mechanism involves the reaction of the chloropropyl group to form the primary crosslinks, with the potential for secondary crosslinking through the silane functionality.

Development of Hybrid Organic-Inorganic Materials

The creation of hybrid materials, which combine the properties of both organic and inorganic components at the molecular or nanometer scale, is a significant area of materials research. (3-chloropropyl)dimethylsilane serves as an excellent coupling agent in the synthesis of these materials.

Sol-Gel Processing for Hybrid Material Synthesis and Morphology Control

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the hydrolysis and polycondensation of metal alkoxides. researchgate.netwikipedia.org While much of the research in this area utilizes tri-functional silanes like (3-chloropropyl)trimethoxysilane, the principles can be extended to difunctional silanes such as (3-chloropropyl)dimethylsilane. researchgate.net

In a typical sol-gel process involving this silane, the dimethylsilyl group would undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds. The chloropropyl group remains available for subsequent reactions, allowing for the incorporation of organic functionalities into the inorganic network.

Synthesis and Characterization of Nanocomposite Materials

Nanocomposites are materials where nanoparticles are dispersed within a matrix, often a polymer, to enhance its properties. (3-chloropropyl)dimethylsilane can be used as a surface modification agent for nanoparticles to improve their compatibility and bonding with the polymer matrix.

The process typically involves treating the nanoparticles (e.g., silica, titania) with the silane. The silane's dimethylsilyl group reacts with the hydroxyl groups on the nanoparticle surface, forming a covalent bond and creating a "shell" of chloropropyl groups around the nanoparticle. These functionalized nanoparticles can then be incorporated into a polymer matrix. The chloropropyl groups on the nanoparticle surface can then react with the polymer chains, creating strong covalent bonds between the filler and the matrix. This improved interfacial adhesion is crucial for effective stress transfer from the polymer to the nanoparticles, leading to enhanced mechanical properties such as tensile strength and modulus.

Characterization of these nanocomposites often involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical bonding between the silane and the nanoparticle, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the dispersion of the nanoparticles within the polymer matrix.

PropertyDescriptionCharacterization Technique
Interfacial Adhesion The strength of the bond between the functionalized nanoparticles and the polymer matrix.Tensile testing, Dynamic Mechanical Analysis (DMA)
Nanoparticle Dispersion The uniformity of the distribution of nanoparticles within the polymer matrix.Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Chemical Functionalization Confirmation of the covalent bonding of the silane to the nanoparticle surface.Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
Thermal Stability The ability of the nanocomposite to withstand high temperatures without degradation.Thermogravimetric Analysis (TGA)

Exploration in Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a substrate. Silanes are commonly used to form SAMs on hydroxyl-terminated surfaces like silicon wafers. The formation of SAMs using (3-chloropropyl)dimethylsilane involves the reaction of the silyl group with the surface hydroxyls to form a covalent Si-O-substrate bond.

The process begins with the hydrolysis of the chloro(3-chloropropyl)dimethylsilane, which can be initiated by trace amounts of water on the substrate surface. The resulting silanol groups then condense with the surface hydroxyl groups, anchoring the molecule to the substrate. The alkyl chains of the silane molecules then organize themselves to maximize van der Waals interactions, leading to a densely packed monolayer. The terminal chloropropyl groups are then exposed at the surface of the monolayer.

These chloro-functionalized surfaces can be further modified through nucleophilic substitution reactions, allowing for the attachment of a wide variety of molecules, including biomolecules, polymers, or other functional organic species. This makes SAMs of (3-chloropropyl)dimethylsilane a versatile platform for creating surfaces with tailored chemical and physical properties. The quality and ordering of the SAM can be characterized by techniques such as atomic force microscopy (AFM) to visualize the surface morphology and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and chemical state of the surface. researchgate.net

ParameterDescriptionTypical Value/Observation
Monolayer Thickness The vertical height of the self-assembled monolayer.Dependent on the length and orientation of the molecule.
Contact Angle A measure of the wettability of the surface, indicating the nature of the terminal functional group.Varies with the terminal group; chloro-terminated surfaces are generally hydrophobic.
Surface Roughness The degree of smoothness of the formed monolayer.Typically in the nanometer or sub-nanometer range for well-ordered SAMs.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilane compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms such as ¹H, ¹³C, and ²⁹Si.

In the context of research involving (3-chloropropyl)dimethylsilane, ¹H NMR is instrumental in identifying and confirming the presence of the propyl chain and the methyl groups attached to the silicon atom. For instance, in the related compound 3-chloropropylmethyldimethoxysilane, the proton signals are assigned to specific chemical shifts (ppm), which allows for the verification of its structure. chemicalbook.com Similarly, ¹³C NMR provides data on the carbon backbone of the molecule.

Table 1: Illustrative ¹H NMR Spectral Data for a Related Silane (B1218182) Compound

AssignmentChemical Shift (ppm)Compound
-OCH₃3.5223-Chloropropylmethyldimethoxysilane chemicalbook.com
-CH₂-Cl~2.52
-CH₂-1.844
Si-CH₂-0.744

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Reaction Byproducts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of compounds and can provide structural information through the analysis of fragmentation patterns.

For silane compounds, electron ionization (EI) is a common MS technique. The resulting mass spectrum for a related compound, (3-chloropropyl)trimethoxysilane, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov The analysis of byproducts in reactions involving (3-chloropropyl)dimethylsilane would similarly rely on identifying their unique molecular ions and fragmentation patterns to elucidate their structures.

Table 2: Key Mass Spectrometry Data for a Related Silane Compound

ParameterValueCompound
Molecular Weight198.720 g/mol(3-Chloropropyl)trimethoxysilane nist.gov
Major Fragment (m/z)121
Molecular Weight171.14 g/molChloro(3-chloropropyl)dimethylsilane sigmaaldrich.comcymitquimica.com
CAS Number10605-40-0

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a sample.

In the analysis of silanes, IR spectroscopy can detect characteristic vibrations of Si-C, Si-O, and C-Cl bonds. For example, the Fourier-transform infrared (FT-IR) spectrum of (3-chloropropyl)trimethoxysilane reveals specific absorption bands corresponding to these functional groups. researchgate.netresearchgate.net The C-Cl stretching vibration is typically observed around 800 cm⁻¹, while Si-O stretching appears in the 1000-1100 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov

Table 3: Characteristic IR Absorption Bands for a Related Silane

Vibrational ModeWavenumber (cm⁻¹)Compound
C-H stretching2950 and 2826(3-chloropropyl)trimethoxysilane researchgate.net
Si-O stretching1000-1100
C-Cl absorption800

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.

GC is particularly well-suited for the analysis of volatile compounds like silanes. dss.go.th A GC method can be developed to separate (3-chloropropyl)dimethylsilane from starting materials, solvents, and byproducts, allowing for the quantification of each component and thus an assessment of product purity and reaction conversion. sigmaaldrich.comlabproinc.com The identity of the peaks in the chromatogram is often confirmed by coupling the GC to a mass spectrometer. dss.go.th

HPLC can also be employed for the analysis of silane compounds, especially for less volatile or thermally sensitive derivatives. sielc.com A reverse-phase HPLC method, for instance, can separate silanes based on their polarity, providing a powerful tool for purity assessment and reaction monitoring. sielc.com

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide comprehensive analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govnasa.govmst.dk This is invaluable for analyzing complex reaction mixtures containing silanes, as it allows for the separation of individual components and their subsequent identification based on their mass spectra. nih.govnih.govnasa.govmst.dk

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a more advanced hyphenated technique that directly couples HPLC with NMR. jpsbr.org This allows for the structural elucidation of compounds separated by HPLC without the need for manual fraction collection. The application of LC-NMR, particularly with techniques like ²⁹Si NMR, can provide detailed structural information on siloxane polymers and related materials in complex mixtures. nih.gov

Computational and Theoretical Studies on Silane, 3 Chloropropyl Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to determining the intrinsic properties of a molecule like Silane (B1218182), (3-chloropropyl)dimethyl-. aps.orgrowansci.com These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and thermodynamic stability.

Detailed research findings from studies on related silanes demonstrate that such calculations can elucidate key aspects of their chemical nature. For instance, DFT calculations have been used to investigate the electronic properties and bond dissociation energies (BDEs) of various methylsilanes. acs.org These studies reveal that the distribution of electron density is significantly different between silanes and their alkane counterparts. In silane, the silicon atom typically carries a partial positive charge, while in methane, the carbon atom is negatively charged. acs.org This fundamental electronic difference governs the reactivity of the Si-H bond.

Energetic profiles, including BDEs, are crucial for predicting chemical behavior. Theoretical calculations have shown that the BDE of the Si-H bond increases with the number of methyl groups attached to the silicon atom. acs.org This trend can be directly calculated and helps in understanding the reactivity of the Si-H bond in compounds like (3-chloropropyl)dimethylsilane.

Table 1: Illustrative Calculated Properties for a Series of Methylsilanes (Based on findings from related studies)

CompoundCalculated Si-H BDE (kcal/mol)Calculated Charge on Si Atom (a.u.)
Silane (SiH₄)91.7+1.28
Methylsilane (CH₃SiH₃)92.7+1.35
Dimethylsilane ((CH₃)₂SiH₂)93.5+1.42
Trimethylsilane ((CH₃)₃SiH)94.7+1.49

Note: Data is illustrative and based on trends reported in computational literature for methylsilanes. acs.org Exact values would require specific calculations for each compound under defined levels of theory.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing insights into intermolecular interactions and collective phenomena like self-assembly. researchgate.net For functionalized silanes such as (3-chloropropyl)dimethylsilane, MD simulations are particularly useful for understanding how these molecules behave in condensed phases or on surfaces.

Studies on various alkylsilanes have shown that properties like the alkyl chain length and the nature of the head-group significantly influence the structure of the SAM. researchgate.netfigshare.com For instance, longer alkyl chains tend to form more ordered, crystalline-like monolayers due to stronger van der Waals interactions between the chains. bawue.de The presence of a polar terminal group, such as the chloro group in (3-chloropropyl)dimethylsilane, would be expected to introduce specific intermolecular interactions that could be explicitly modeled with MD to predict their effect on monolayer structure and stability.

Table 2: Typical Parameters and Outputs from MD Simulations of Silane Monolayers

Simulation ParameterTypical Value/ChoiceDerived Property
Force FieldOPLS-AA, CHARMM, CVFFMonolayer Thickness
System Size~100-500 moleculesAverage Tilt Angle
Simulation Time10-100 nanosecondsGauche Defect Percentage
EnsembleNPT (constant pressure, temperature)Adsorption Energy

This table represents typical settings and observable data from MD simulations of self-assembled monolayers. researchgate.netmdpi.com

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Understanding the mechanisms of chemical reactions is crucial for controlling chemical synthesis and predicting product formation. Computational chemistry offers methods to model entire reaction pathways, identify transition states, and calculate activation energies. For Silane, (3-chloropropyl)dimethyl-, key transformations would include reactions at the Si-H bond (e.g., hydrosilylation) and the C-Cl bond (e.g., nucleophilic substitution), as well as hydrolysis of precursor alkoxysilanes. acs.orggelest.com

Another critical reaction is the hydrolysis of alkoxysilanes, which is the initial step in forming siloxane bonds and surface monolayers. gelest.comresearchgate.net Computational models can analyze the transition state of this process, often involving the coordination of a water molecule and a catalyst (acid or base) to the silicon center.

Table 3: Illustrative Reaction Pathway Data from DFT Calculations for a Generic Silane Reaction

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1Reactant Coordination5.2
Step 2Oxidative Addition (Rate-Determining)21.5
Step 3Rearrangement of Intermediate8.1
Step 4Reductive Elimination / Product Release12.7

Note: Data is hypothetical, representing typical outputs from DFT calculations on a multi-step catalytic reaction involving silanes. acs.orgnih.gov

Structure-Reactivity Relationships Derived from Computational Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. These quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) are invaluable for designing new molecules with desired characteristics. wikipedia.org

For silanes, computational models can derive such relationships by correlating calculated molecular descriptors with experimentally observed or calculated reactivity metrics. For example, a study on the H-abstraction reactions from various silanes by H and CH₃ radicals used DFT to calculate reaction barrier energies. acs.org The results showed a clear trend: the barrier energy for H-abstraction by a CH₃ radical increases as more methyl groups are added to the silicon. This was directly correlated with the calculated increase in the Si-H bond dissociation energy. acs.org

For a molecule like Silane, (3-chloropropyl)dimethyl-, computational models could be used to predict its reactivity in various transformations. Descriptors such as the charge on the silicon and hydrogen atoms, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the Si-H BDE could be calculated. These descriptors would then be correlated with the activation energies for key reactions. This approach allows for systematic predictions of how modifications to the structure (e.g., changing the alkyl chain length or replacing the chloro group) would impact its reactivity.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and the interpretation of experimental data. For Silane, (3-chloropropyl)dimethyl-, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com Studies on a wide range of silane molecules have demonstrated the predictive power of DFT for ²⁹Si and ¹³C chemical shifts. acs.orgresearchgate.net While systematic errors can occur, these can often be corrected using empirical scaling factors, leading to excellent agreement with experimental values. acs.org This predictive capability is invaluable for assigning complex spectra or distinguishing between possible isomers.

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated using quantum chemical methods. These calculations can help assign experimental IR bands to specific molecular motions. gelest.com For example, computational studies have successfully predicted the frequencies for C-D stretches in deuterated silane reaction products, providing strong evidence for a proposed radical-chain reaction mechanism. researchgate.netnih.gov For (3-chloropropyl)dimethylsilane, calculations could predict the characteristic frequencies for the Si-H stretch (typically ~2100-2200 cm⁻¹), C-H stretches, and the C-Cl stretch, aiding in its experimental identification and characterization.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for Organosilanes

SpectroscopyFeatureCalculated Value (Typical)Experimental Value (Typical Range)
²⁹Si NMRChemical Shift (ppm)-15 to -25-16 to -22 (for R₃SiH)
¹³C NMRCα Chemical Shift (ppm)-5 to 5-2 to 2 (for Si-CH₃)
IRν(Si-H) (cm⁻¹)21452100 - 2200
IRν(C-Cl) (cm⁻¹)720650 - 750

Note: Values are illustrative, based on data from computational and experimental literature for analogous compounds. mdpi.comacs.orggelest.com

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The pursuit of environmentally responsible methods for producing organosilanes, including (3-chloropropyl)dimethylsilane, is a significant focus of contemporary research. Traditional synthesis often involves the hydrosilylation of allyl chloride with a dimethylsilane, typically catalyzed by platinum-based compounds. researchgate.netresearchgate.net However, in line with the principles of green chemistry, there is a growing shift towards developing more sustainable and efficient catalytic systems. mdpi.comresearchgate.net

Key research areas include:

Earth-Abundant Metal Catalysts: To reduce reliance on precious metals like platinum and rhodium, researchers are investigating catalysts based on more common and less expensive metals. nih.gov This shift aims to lower the economic and environmental cost of synthesis.

Solvent-Free and Greener Solvents: Efforts are being made to eliminate or replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives, or to conduct reactions without any solvent at all. mdpi.com This approach minimizes waste and reduces potential health hazards.

Catalyst Efficiency and Selectivity: A major goal is to develop catalysts that can operate under milder conditions with high efficiency and selectivity, leading to energy savings and a reduction in byproducts. nih.govgoogle.com For example, rhodium complexes with specific bidentate phosphine (B1218219) ligands have shown promise in achieving high selectivity in the hydrosilylation of allyl chloride. nih.gov

Alternative Synthesis Routes: Beyond traditional hydrosilylation, novel methods like the alkoxide base-promoted deborylative silylation of organoboronates are being explored to create C-Si bonds under transition metal-free conditions. nih.gov Dehydrocoupling of amines and silanes is another sustainable alternative to conventional aminosilane (B1250345) synthesis, which produces hydrogen as the only byproduct. rsc.org

A comparative look at different catalytic approaches is presented in the table below.

Catalyst TypePrecursorsKey AdvantagesResearch Focus
Platinum ComplexesAllyl chloride, HydrosilanesHigh activityImproving selectivity, reducing catalyst lifetime issues researchgate.net
Rhodium ComplexesAllyl chloride, TrichlorosilaneHigh selectivity (>99%) and efficiency (TON up to 140,000) nih.govLigand design to enhance catalytic performance researchgate.netnih.gov
Iridium CatalystsAllyl acetate, HydrosilanesEfficient for specific allyl derivativesUnderstanding deactivation pathways and optimizing reaction conditions researchgate.net
Earth-Abundant MetalsAlkenes, AlkynesCost-effective, sustainableDevelopment of active and selective catalysts for hydrosilylation
Organocatalysts (e.g., DBU)Organotrialkoxysilanes, TriethanolamineMild, solvent-free conditions, catalyst recyclability acs.orgSynthesis of specific structures like silatranes acs.org

Integration into Advanced Sensing Platforms and Biosensors

(3-chloropropyl)dimethylsilane is a key component in the fabrication of advanced sensors and biosensors due to its ability to act as a surface modification agent. mdpi.com It can form a stable self-assembled monolayer (SAM) on various surfaces like silica (B1680970), glass, and metal oxides, providing a foundation for attaching biological recognition elements. nih.govmdpi.comdiva-portal.org

The process generally involves these steps:

Surface Silanization: The silane (B1218182) compound is applied to the substrate, where it forms a covalent bond, creating a stable, functionalized surface. nih.gov

Cross-linker Attachment: A cross-linking molecule is then attached to the reactive chloropropyl group of the silane. nih.gov

Biomolecule Immobilization: Finally, the biological recognition molecule (e.g., antibody, enzyme, DNA) is covalently bonded to the cross-linker. nih.govresearchgate.netnih.gov

This immobilization technique is crucial for the performance of the biosensor, affecting its sensitivity, shelf-life, and reusability. nih.gov Researchers are focused on developing both random and oriented immobilization methods to ensure the biological activity of the attached molecules is retained. nih.gov

Current research in this area is exploring:

Enhanced Sensitivity and Selectivity: By creating well-defined and robust interfaces, the silane layer helps to facilitate efficient signal transduction and minimize non-specific binding, which leads to more accurate and reliable sensor readings.

Diverse Applications: These functionalized surfaces are being used in a wide range of biosensor types, including those based on optical, electrochemical, and piezoelectric principles. For example, they are used to create stretchable strain sensors and to modify surfaces for improved cell adhesion in biomedical implants. mdpi.comnih.gov

Controlled Immobilization: A key challenge is to control the density and orientation of the immobilized biomolecules on the silane-modified surface to maximize their effectiveness. mdpi.commdpi.com

Exploration in Radiolabeled Ligand Synthesis for Research Applications

In the field of medical research, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET), radiolabeled compounds are indispensable. nih.govnih.gov (3-chloropropyl)dimethylsilane can be used as a starting material for creating these specialized molecules. sigmaaldrich.com The chloropropyl group provides a convenient site for attaching a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F), through a nucleophilic substitution reaction. radiologykey.com

The general strategy involves:

Radiolabeling the Silane: The chlorine atom on the silane is replaced with a radionuclide like ¹⁸F. sigmaaldrich.comradiologykey.com

Conjugation to a Targeting Molecule: The resulting radiolabeled silane is then attached to a larger molecule, such as a peptide or a drug, that is designed to target specific cells or receptors in the body. radiologykey.comwuxiapptec.com

These radiolabeled ligands allow researchers to non-invasively track the distribution and behavior of the targeting molecule within a living organism using PET imaging. nih.gov This provides valuable information for drug development and understanding disease processes. wuxiapptec.com

Current research is focused on:

Developing Novel Radiolabeling Methods: Scientists are working on new strategies to improve the efficiency and yield of the radiolabeling process. radiologykey.commdpi.com

Improving Radiotracer Stability: Ensuring that the radioisotope remains securely attached to the targeting molecule is critical for obtaining accurate imaging results. nih.gov

Screening New PET Ligands: New fluorine-containing ligands are being synthesized and evaluated for their potential as PET radioligands for various biological targets. nih.govnih.gov

RadionuclideHalf-LifeKey Features for PET ImagingCommon Labeling Strategy
Fluorine-18 (¹⁸F)~110 minutesFavorable decay properties, widely used in clinical PET. radiologykey.comNucleophilic substitution on a precursor molecule. radiologykey.com
Carbon-11 (¹¹C)~20 minutesAllows for multiple studies in a single day.Methylation of a precursor using [¹¹C]iodomethane. nih.gov
Copper-64 (⁶⁴Cu)12.7 hoursLonger half-life allows for studying slower biological processes. nih.govmdpi.comAttached via bifunctional chelators like DOTA. nih.govmdpi.comdeepdyve.com
Gallium-68 (⁶⁸Ga)~68 minutesGenerator-produced, readily available.Attached via bifunctional chelators. nih.gov

Novel Applications in Microelectronics and Optoelectronics Research

(3-chloropropyl)dimethylsilane is also finding applications in the fields of microelectronics and optoelectronics as a surface treatment agent and a component in advanced materials. Its capacity to form thin, uniform films makes it valuable for semiconductor manufacturing and the fabrication of various electronic devices. diva-portal.org

Potential applications being investigated include:

Surface Functionalization: The reactive chloropropyl group allows for the attachment of other molecules to a surface, enabling the creation of patterned surfaces with specific chemical or physical properties. This has potential uses in the development of new types of sensors, displays, and other optoelectronic components.

Dielectric Layers: Silane-based materials are being explored for use as low-k dielectric layers, which are essential for reducing signal delay and power consumption in advanced integrated circuits.

Environmental Fate and Degradation Mechanisms in Controlled Research Settings

To ensure the responsible use of (3-chloropropyl)dimethylsilane, it is crucial to understand how it behaves in the environment. Research in this area, conducted in controlled laboratory environments, focuses on its degradation pathways and persistence.

The primary mechanism of degradation for many organosilanes is hydrolysis, where the compound reacts with water. oecd.orgspringerprofessional.deresearchgate.net In the case of (3-chloropropyl)dimethylsilane, this would lead to the formation of (3-chloropropyl)dimethylsilanol and its subsequent condensation products. The Si-C bond is generally stable against hydrolysis. oecd.org

Studies are underway to determine:

Rate of Hydrolysis: The speed at which the compound breaks down in water is being measured under various conditions, including different pH levels and temperatures. For the related compound, 3-chloropropyltrimethoxysilane (B1208415), the hydrolytic half-life is short, and it is considered readily biodegradable, though this is likely due to the degradation of its hydrolysis products. oecd.org

Biodegradation Potential: Researchers are investigating whether microorganisms can break down the organic part of the molecule. springerprofessional.deresearchgate.net

Degradation Products: Identifying the substances that are formed as the compound degrades is essential for a complete environmental assessment.

This research provides the necessary data to model the environmental behavior of such compounds and to ensure their safe and sustainable application. oecd.org

Q & A

Q. What are the recommended synthetic routes for (3-chloropropyl)dimethylsilane, and how can reaction conditions be optimized?

(3-Chloropropyl)dimethylsilane is typically synthesized via hydrosilylation of allyl chloride with dimethylchlorosilane. Catalysts such as Rh(I) complexes (e.g., [RhCl(dppbzF)]₂) enhance selectivity and yield by suppressing side reactions like isomerization . Key parameters include:

  • Catalyst loading : 0.1–0.5 mol% to balance cost and efficiency.
  • Temperature : 80–100°C for optimal kinetics.
  • Solvent : Toluene or THF to stabilize intermediates. Monitoring by gas chromatography (GC) or NMR ensures progress tracking.

Q. What precautions are critical for handling and storing (3-chloropropyl)dimethylsilane in laboratory settings?

The compound is moisture-sensitive and reacts violently with water, releasing HCl. Storage recommendations:

  • Inert atmosphere : Use argon or nitrogen in sealed containers.
  • Temperature : Store at 2–8°C to prevent thermal degradation.
  • Compatibility : Avoid contact with strong oxidizers or bases. Safety protocols include fume hood use and PPE (gloves, goggles) during transfers .

Q. Which analytical methods are most reliable for characterizing (3-chloropropyl)dimethylsilane purity?

  • NMR spectroscopy : ¹H/¹³C/²⁹Si NMR to confirm structure (e.g., δ ~0.5 ppm for Si–CH₃) .
  • GC-MS : Detects volatile impurities (e.g., residual allyl chloride).
  • Karl Fischer titration : Quantifies moisture content (<50 ppm acceptable for stability) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of (3-chloropropyl)dimethylsilane in cross-coupling reactions?

The dimethyl groups on silicon create steric hindrance, slowing nucleophilic attacks at Si. However, the electron-donating methyl groups increase Si–Cl bond polarization, enhancing electrophilicity. This duality requires balancing in reactions like:

  • Functionalization : Grafting onto silica surfaces (e.g., for chromatography supports) .
  • Derivatization : Quaternization with amines to form silane-modified surfactants (e.g., Q12AS synthesis) . Kinetic studies using in-situ IR or Raman spectroscopy can map substituent effects .

Q. What mechanisms explain the hydrolytic instability of (3-chloropropyl)dimethylsilane, and how can hydrolysis pathways be controlled?

Hydrolysis proceeds via nucleophilic attack by water at the Si–Cl bond, forming silanols and HCl. Competing pathways include:

  • Condensation : Silanol intermediates polymerize under acidic conditions.
  • Chain transfer : In aqueous solutions, Cl⁻ ions accelerate degradation. Controlled hydrolysis for functional materials (e.g., silica hybrids) requires:
  • Buffered systems : Use pH 4–5 to limit HCl autocatalysis.
  • Co-solvents : Ethanol/water mixtures reduce aggregation .

Q. How can computational methods predict the regioselectivity of (3-chloropropyl)dimethylsilane in hydrosilylation reactions?

Density functional theory (DFT) simulations model transition states to predict anti-Markovnikov vs. Markovnikov addition. For example:

  • Rh-catalyzed reactions : Electron-deficient Rh centers favor anti-Markovnikov addition due to lower activation energy (ΔG‡ ~25 kcal/mol) .
  • Steric maps : Molecular dynamics reveal how dimethyl groups on Si steer allyl chloride orientation during silyl insertion.

Contradictions in Literature

  • Catalyst efficiency : While Rh(I) catalysts show superior selectivity in hydrosilylation , Pt-based systems are often cited for industrial scalability despite lower yields. Researchers must reconcile lab-scale efficiency with process feasibility.
  • Hydrolytic stability : Some studies report rapid hydrolysis in ambient conditions , while others note partial stabilization via silanol capping agents . Contextual factors (humidity, solvent) likely explain discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.